CID 78063796
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78063796” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of CID 78063796 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, active group-containing compounds, end-capping reagents, and solvents with medium-high boiling points . The process involves dissolving the phenyl-containing diamine substance and other reactants in the solvent, followed by a series of controlled reactions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions, utilizing specialized equipment to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78063796 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and modified versions of the original compound, tailored for specific applications.
Wissenschaftliche Forschungsanwendungen
CID 78063796 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry In chemistry, it is used as a reagent and intermediate in various synthetic processes In biology, it may be utilized in studies involving molecular interactions and biochemical pathwaysIndustrially, it can be used in the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of CID 78063796 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in biochemical processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 78063796 can be identified using chemical structure searches and similarity analysis. These compounds may share structural features and chemical properties with this compound, but they may also have distinct differences that make them unique.
Highlighting Uniqueness: this compound is unique due to its specific chemical structure and the range of applications it can be used for. While similar compounds may have overlapping uses, this compound’s particular properties and reactivity make it a valuable compound in various scientific and industrial contexts .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties, diverse reactivity, and wide range of uses make it an important subject of study in various fields.
Eigenschaften
Molekularformel |
C14H11AsCl2 |
---|---|
Molekulargewicht |
325.1 g/mol |
InChI |
InChI=1S/C14H11AsCl2/c15-9-14(10-1-5-12(16)6-2-10)11-3-7-13(17)8-4-11/h1-8,14H,9H2 |
InChI-Schlüssel |
DQTBEFJRESSJIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C[As])C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.